2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-one
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Overview
Description
2,3,4,5-Tetramethylcyclopenta-2,4-dienone is an organic compound with the molecular formula C9H14O It is classified as a cyclic dienone and is known for its unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetramethylcyclopenta-2,4-dienone can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by cyclization and dehydration steps. The reaction typically requires a basic catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 2,3,4,5-tetramethylcyclopenta-2,4-dienone may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction parameters and yields higher quantities of the compound with improved purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetramethylcyclopenta-2,4-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the dienone to its corresponding cyclopentanol derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3,4,5-Tetramethylcyclopenta-2,4-dienone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: The compound is utilized in the synthesis of polymers and advanced materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetramethylcyclopenta-2,4-dienone involves its ability to act as a dienophile in Diels-Alder reactions. This reactivity is attributed to the electron-deficient nature of the dienone ring, which facilitates its interaction with electron-rich dienes. The molecular targets and pathways involved in these reactions are primarily related to the formation of cycloaddition products, which can further undergo various transformations to yield diverse chemical entities .
Comparison with Similar Compounds
2,3,4,5-Tetraphenylcyclopenta-2,4-dienone: Known for its use in the synthesis of graphene-like molecules and as a ligand in organometallic chemistry.
2,3,4,5-Tetramethyl-2-cyclopentenone: Another related compound with similar structural features but different reactivity and applications.
Uniqueness: 2,3,4,5-Tetramethylcyclopenta-2,4-dienone is unique due to its specific methyl substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it a valuable intermediate in organic synthesis and material science, offering versatility in various chemical transformations.
Properties
IUPAC Name |
2,3,4,5-tetramethylcyclopenta-2,4-dien-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-5-6(2)8(4)9(10)7(5)3/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQVTAOVYXWPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C1C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507776 |
Source
|
Record name | 2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80673-75-2 |
Source
|
Record name | 2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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